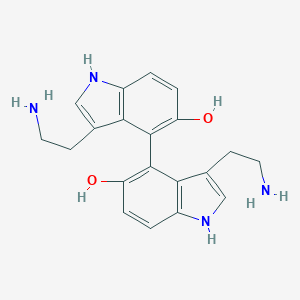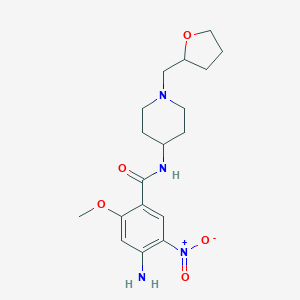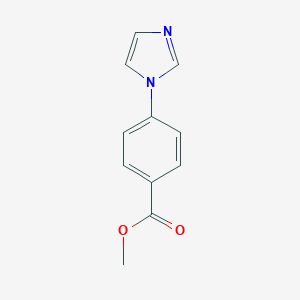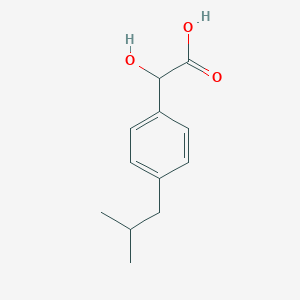
Hydroxy(4-isobutylphenyl)acetic acid
概要
説明
Hydroxy(4-isobutylphenyl)acetic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 billion doses sold to date. The chemical formula of ibuprofen is C13H18O2, and it belongs to the class of propionic acid derivatives.
作用機序
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, Hydroxy(4-isobutylphenyl)acetic acid reduces inflammation, pain, and fever. Ibuprofen also has analgesic effects, which are thought to be due to its ability to block the transmission of pain signals in the central nervous system.
生化学的および生理学的効果
Ibuprofen has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, the inhibition of prostaglandin synthesis, and the reduction of inflammation. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
Ibuprofen has several advantages for use in laboratory experiments, including its low cost, high availability, and well-established safety profile. However, Hydroxy(4-isobutylphenyl)acetic acid also has some limitations, including its relatively low potency compared to other NSAIDs, and its potential for interactions with other drugs.
将来の方向性
There are several future directions for research on Hydroxy(4-isobutylphenyl)acetic acid, including the development of more potent and selective COX inhibitors, the investigation of the mechanisms underlying its neuroprotective effects, and the exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Other areas of future research may include the investigation of Hydroxy(4-isobutylphenyl)acetic acid's effects on the gut microbiome, and the development of new formulations and delivery methods for the drug.
科学的研究の応用
Ibuprofen has been extensively studied for its therapeutic effects in a variety of conditions, including pain, fever, inflammation, and arthritis. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, Hydroxy(4-isobutylphenyl)acetic acid has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of aging.
特性
CAS番号 |
104483-03-6 |
|---|---|
製品名 |
Hydroxy(4-isobutylphenyl)acetic acid |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChIキー |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
同義語 |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


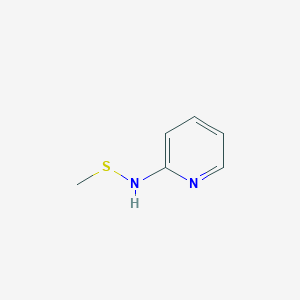
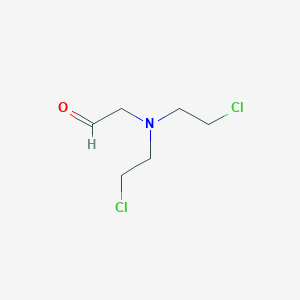
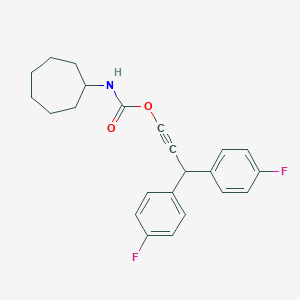
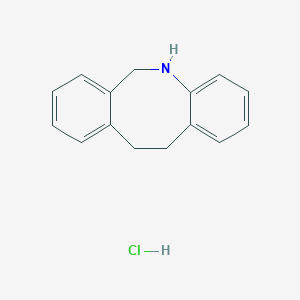
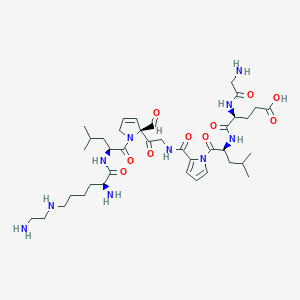
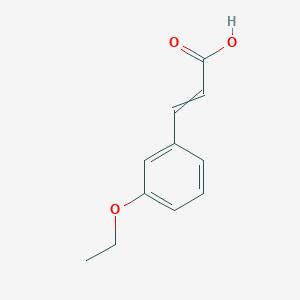
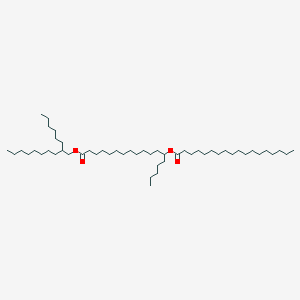
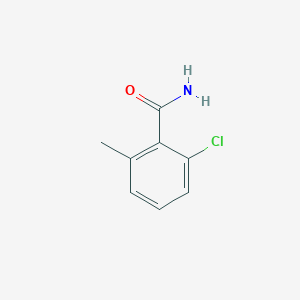
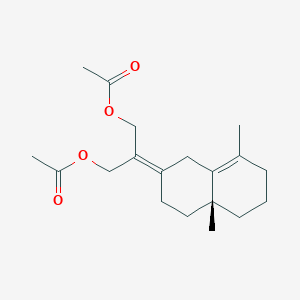

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
